
Methyl 4-bromo-2-chlorobenzoate
Overview
Description
Methyl 4-bromo-2-chlorobenzoate (CAS 185312-82-7) is a halogenated aromatic ester with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol. It is a colorless to light yellow liquid with ≥98.0% purity (GC) and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research . The compound’s structure features a bromine atom at the 4-position and a chlorine atom at the 2-position on the benzoate ring, enabling diverse reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations . Its applications span the synthesis of bioactive molecules, including Rho/Myocardin-related transcription factor (MRTF) inhibitors and hydrazide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the direct bromination and chlorination of methyl benzoate. This process requires careful control of reaction conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding benzoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in the presence of a suitable solvent like ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-bromo-2-chlorobenzoic acid.
Oxidation: Formation of 4-bromo-2-chlorobenzoic acid.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-bromo-2-chlorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different medical conditions.
Case Study: Synthesis of Anticancer Agents
In a recent study, this compound was employed in the synthesis of novel anticancer agents. The compound facilitated the introduction of bromine and chlorine functionalities into the molecular structure, enhancing the biological activity of the resulting compounds. The synthesized derivatives exhibited promising results in inhibiting cancer cell proliferation in vitro.
Agrochemical Applications
The compound is also utilized in agrochemicals, particularly in the formulation of pesticides and herbicides. Its halogenated structure contributes to increased efficacy against various pests and weeds.
Case Study: Development of Herbicides
Research demonstrated that formulations containing this compound showed enhanced herbicidal activity compared to non-halogenated counterparts. Field trials indicated a significant reduction in weed biomass, thus supporting its use as an effective herbicide.
Material Science Applications
In material science, this compound is used as a building block for synthesizing polymers and advanced materials. Its functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Polymer Blends
A study explored the incorporation of this compound into polymer blends to improve thermal properties. The resulting materials displayed higher glass transition temperatures and improved mechanical performance under stress.
Safety Data Summary
Hazard Type | Description |
---|---|
Skin Irritation | Causes irritation (H315) |
Eye Damage | Causes serious eye irritation (H319) |
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to altered metabolic pathways .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents. These effects make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-bromo-2-chlorobenzoate shares structural and functional similarities with other halogenated benzoate esters. Key differences in substituent positions, functional groups, and reactivity are summarized below:
Table 1: Comparative Analysis of this compound and Analogues
Yield and Purity Considerations
- This compound is synthesized via esterification of 4-bromo-2-chlorobenzoic acid with methanol, achieving ≥98% purity .
- Derivatives: 4-Bromo-2-chlorobenzohydrazide (97% yield via hydrazinolysis, Method B) . Ethyl 4-bromo-2-chlorobenzoate (95% yield via H₂SO₄-catalyzed esterification) .
Biological Activity
Methyl 4-bromo-2-chlorobenzoate (CAS No. 185312-82-7) is an aromatic ester with notable chemical properties that have attracted attention in various fields, including medicinal chemistry and agricultural science. This compound is characterized by its molecular formula and a molecular weight of 249.49 g/mol. Understanding its biological activity is critical for its application in pharmaceuticals and agrochemicals.
This compound is synthesized through the esterification of 4-bromo-2-chlorobenzoic acid with methanol, typically yielding around 94% under optimized conditions . The compound's structure includes a bromo and a chloro substituent on the aromatic ring, which significantly influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate and its effects on various biological systems. Key areas of research include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in drug development, particularly for conditions like diabetes where enzyme regulation is crucial.
- Toxicological Studies : Assessments of acute toxicity have shown that while the compound does not produce significant respiratory irritation, further studies are necessary to fully understand its long-term effects on human health and the environment .
Antimicrobial Activity
A study examining structurally related compounds found that certain bromo-chloro benzoates exhibited significant antimicrobial activity against a range of bacterial strains. While specific data for this compound is limited, it can be inferred that the presence of halogen substituents may enhance its bioactivity.
Enzyme Inhibition
Research focusing on similar benzoic acid derivatives has demonstrated their potential as SGLT2 inhibitors, which are vital in managing type 2 diabetes. This compound could serve as a precursor for synthesizing more complex inhibitors through further chemical modifications .
Toxicological Profile
Toxicological evaluations indicate that this compound is relatively stable but can pose risks under certain conditions. It has not been classified as a respiratory irritant; however, it is essential to consider its environmental impact and potential bioaccumulation when used in agricultural applications .
Data Summary Table
Property | Value |
---|---|
CAS Number | 185312-82-7 |
Molecular Formula | C8H6BrClO2 |
Molecular Weight | 249.49 g/mol |
Yield from Synthesis | ~94% |
Antimicrobial Activity | Potentially active |
Enzyme Inhibition Potential | Possible SGLT2 inhibitor |
Toxicity | Low respiratory irritation risk |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-bromo-2-chlorobenzoate, and how are intermediates validated?
this compound is commonly synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example:
- Method G ( ): Starting from this compound (15b’), a Suzuki-Miyaura coupling with cyclopropylboronic acid yields methyl 2-chloro-4-cyclopropylbenzoate. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (Retention time: 7.29 min).
- Method B ( ): Hydrazinolysis of the methyl ester group produces 4-bromo-2-chlorobenzohydrazide, with product validation using NMR (e.g., δ 7.42 ppm for aromatic protons) and mass spectrometry ( 249.0 [M+H]).
Key validation steps :
- NMR spectroscopy to confirm substitution patterns and functional groups.
- Mass spectrometry (ESI+) to verify molecular weight.
- HPLC retention times to assess purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Analytical workflow :
NMR : Aromatic proton signals (e.g., δ 7.81–7.70 ppm for meta-coupled protons) and methyl ester singlet (δ 3.90 ppm) confirm regiochemistry and ester functionality .
HPLC : Retention times (e.g., 4.48 min in ) are compared against standards to ensure no side products.
Mass spectrometry : Molecular ion peaks (e.g., 211.0 [M+H] in ) validate the target compound.
Data interpretation tips :
- Use deuterated solvents (e.g., CDCl, DMSO-d) to avoid solvent interference in NMR.
- For complex splitting patterns, employ - COSY or NOESY to resolve coupling networks .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste disposal : Segregate halogenated waste and consult local regulations for disposal (e.g., REACH Annex XVII guidelines in ).
- Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined using SHELXL?
Refinement workflow :
Data collection : Use high-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation).
Structure solution : Employ SHELXT ( ) for automated space-group determination.
- Apply restraints for disordered atoms (e.g., bromine/chlorine substituents).
- Use the TWIN command for twinned crystals or PART for split positions.
Validation : Check R-factors () and residual electron density maps for errors.
Common challenges :
- Halogen atoms (Br/Cl) may exhibit anisotropic displacement parameters.
- Twinning due to steric hindrance in the benzoate moiety .
Q. How to resolve contradictions between experimental and computational spectroscopic data for this compound derivatives?
Stepwise approach :
Verify experimental conditions : Ensure NMR solvents (e.g., DMSO-d vs. CDCl) match computational settings (e.g., DFT solvent models).
Cross-validate with crystallography : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian or ORCA).
Reassign peaks : For mismatched NMR signals, consider diastereotopic protons or dynamic effects (e.g., ring flipping in ).
Example : In , the observed NMR splitting (δ 7.19 ppm, ) aligns with meta-coupling, but DFT may predict para-coupling due to electron-withdrawing groups. Reconcile by analyzing substituent electronic effects .
Q. What strategies optimize cross-coupling reactions involving this compound?
Methodological insights :
- Catalyst selection : Use Pd(PPh) for Suzuki couplings ( ) or CuI for Ullmann reactions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
- Temperature control : Reactions at 80–100°C balance activation energy and side-product formation.
Case study : In , cyclopropane introduction via Method G achieved 51% yield. To improve:
Properties
IUPAC Name |
methyl 4-bromo-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNXIWYWUKTWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622124 | |
Record name | Methyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185312-82-7 | |
Record name | Methyl 4-bromo-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Bromo-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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